



Application Notes and Protocols for Acalabrutinib-D4 in Human Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	Acalabrutinib-D4	
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Introduction

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[2][3] Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1][4]

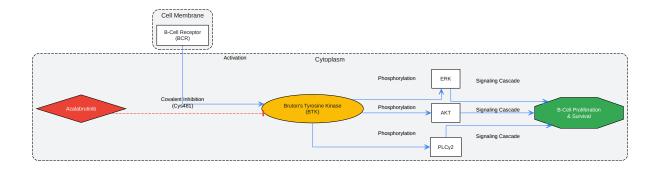
Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of acalabrutinib in humans. Accurate quantification of the drug in biological matrices like human plasma is critical for these studies. **Acalabrutinib-D4**, a deuterated analog of acalabrutinib, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Its use minimizes variability from sample preparation and matrix effects, ensuring the accuracy and precision of the analytical method.

This document provides detailed protocols and application notes for the use of **Acalabrutinib- D4** in human pharmacokinetic studies, summarizing key quantitative data and outlining the underlying mechanism of action.



Mechanism of Action: BTK Inhibition

Acalabrutinib targets BTK, a key component of the B-cell receptor signaling pathway.[1] In B-cell malignancies, this pathway is often hyperactive, promoting uncontrolled cell growth.[1] By irreversibly binding to BTK, acalabrutinib blocks its enzymatic activity, thereby disrupting downstream signaling cascades involving PLCy2, ERK, and AKT.[4][7] This disruption inhibits B-cell proliferation and triggers apoptosis (programmed cell death) in malignant cells.[1] Acalabrutinib's high selectivity for BTK over other kinases, such as ITK and EGFR, is designed to reduce off-target effects and improve its tolerability profile compared to first-generation BTK inhibitors.[2][4]



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Caption: Acalabrutinib inhibits the BTK signaling pathway.

Experimental Protocols Quantitative Analysis of Acalabrutinib in Human Plasma via LC-MS/MS



This protocol describes a validated method for the simultaneous quantification of acalabrutinib and its major active metabolite, ACP-5862 (also known as M27), in human plasma using their respective deuterated analogs as internal standards.[5][6]

- 1. Reagents and Materials
- Acalabrutinib reference standard
- Acalabrutinib-D4 (Internal Standard)
- Acalabrutinib active metabolite (ACP-5862) reference standard
- ACP-5862-D4 (Internal Standard)
- Human plasma (with K2-EDTA as anticoagulant)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Methyl Tertiary Butyl Ether (TBME) (Analytical Grade)[5][6]
- Ammonium Formate (Analytical Grade)
- Formic Acid (Analytical Grade)
- Deionized Water (HPLC grade)
- 2. Preparation of Stock and Working Solutions
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of acalabrutinib, its active metabolite, and their corresponding D4 internal standards in methanol.
- Working Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards and quality control (QC) samples. A typical calibration range is 5.0 to 1600 ng/mL.[6]



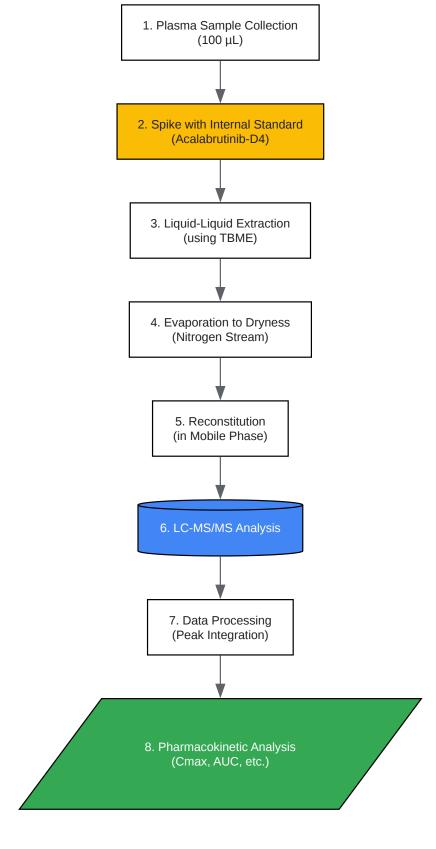
- Internal Standard Working Solution: Prepare a combined working solution of Acalabrutinib-D4 and its metabolite's D4 analog in 50:50 acetonitrile/water at an appropriate concentration (e.g., 100 ng/mL).
- 3. Sample Preparation (Liquid-Liquid Extraction)
- Pipette 100 μL of human plasma sample (blank, CC, QC, or study sample) into a clean microcentrifuge tube.
- Add 25 μL of the internal standard working solution to each tube (except for the blank matrix) and vortex briefly.
- Add 1.0 mL of TBME as the extraction solvent.[5][6]
- · Vortex the tubes for 10 minutes.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Carefully transfer the upper organic layer (approximately 900 μL) to a new set of tubes.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μL of the mobile phase.
- Vortex to mix and transfer to an autosampler vial for injection into the LC-MS/MS system.
- 4. LC-MS/MS Instrumental Conditions The following table summarizes typical instrumental conditions for the analysis.



Parameter	Condition	
LC System	Shimadzu LC-20AD or equivalent	
Column	XBridge C18 column (e.g., 50 x 4.6 mm, 3.5 μ m) or equivalent[8]	
Mobile Phase	A: 10 mM Ammonium Formate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid[6]	
Gradient/Isocratic	Isocratic (e.g., 65:35 v/v, B:A) or a suitable gradient	
Flow Rate	0.8 mL/min	
Injection Volume	5-10 μL	
Column Temperature	40°C	
MS System	API 4000+ or equivalent triple quadrupole mass spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive Mode	
MRM Transitions (Q1/Q3)	Acalabrutinib: m/z 466.2 → 399.1Acalabrutinib- D4: m/z 470.2 → 403.1ACP-5862: m/z 482.2 → 399.1	
Source Temperature	550°C	
Ion Spray Voltage	5500 V	

Note: Mass transitions and instrument parameters should be optimized for the specific instrument used.





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Caption: Workflow for bioanalysis of acalabrutinib in human plasma.



Pharmacokinetic Data

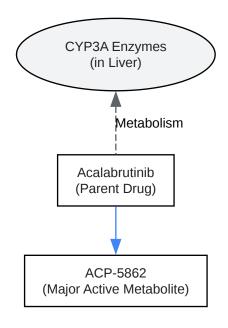
Acalabrutinib is rapidly absorbed and metabolized after oral administration.[1] Its primary active metabolite, ACP-5862, has approximately 50% of the BTK inhibitory potency of the parent drug and circulates at higher concentrations.[3] The pharmacokinetics of both compounds have been characterized in healthy volunteers and patients with B-cell malignancies.[9]

Table 1: Population Pharmacokinetic Parameters of Acalabrutinib and its Active Metabolite (ACP-5862) in Humans

Parameter	Acalabrutinib	ACP-5862 (Active Metabolite)	Reference
Apparent Clearance (CL/F)	169 L/h (95% CI 159- 175)	21.9 L/h (95% CI 19.5-24.0)	[9]
Central Volume of Distribution (Vc/F)	33.1 L (95% CI 24.4- 41.0)	38.5 L (95% CI 31.6- 49.2)	[9]
Peripheral Volume of Distribution (Vp/F)	226 L (95% CI 149- 305)	38.4 L (95% CI 32.3- 47.9)	[9]
Time to Peak Plasma Concentration (Tmax)	~0.75 hours	-	[10]
Terminal Half-life (t½)	~1.4 hours	~6.6 hours	[10][11]
Absolute Bioavailability	25%	-	[10]
Metabolism	Primarily by CYP3A enzymes	-	[3]

Data derived from population pharmacokinetic models pooling data from multiple clinical trials. [9]





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Caption: Metabolism of acalabrutinib to its active metabolite.

Conclusion

The use of **Acalabrutinib-D4** as an internal standard is essential for the robust and accurate quantification of acalabrutinib in human plasma. The detailed LC-MS/MS protocol provided herein offers a reliable method for researchers conducting pharmacokinetic studies. Understanding the pharmacokinetic profile of acalabrutinib and its active metabolite is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety in patients with B-cell malignancies. The data and methods presented serve as a valuable resource for professionals in drug development and clinical research.

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